![molecular formula C18H18N2O2 B163758 1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one CAS No. 288862-83-9](/img/structure/B163758.png)
1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one
Overview
Description
“1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one” is a compound with the empirical formula C18H18N2O2 and a molecular weight of 294.35 . It is also known by other synonyms such as “1-(Oxazolo[4,5-b]pyridin-2-yl)-1-oxo-6-phenylhexane” and "OL-100" . It is an inhibitor of Fatty acid amide hydrolase (FAAH), a serine hydrolase responsible for the transformation of anandamide to arachidonic acid .
Molecular Structure Analysis
The structure of “1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one” includes a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties are not directly mentioned in the search results.Scientific Research Applications
- Application : PHOP is an exceptionally potent FAAH inhibitor, with Ki values of 0.094 nM (human) and 0.2 nM (rat). By inhibiting FAAH, PHOP increases endocannabinoid levels, potentially influencing pain perception, inflammation, and other physiological processes .
- Application : Some derivatives related to PHOP have demonstrated better anti-fibrosis activity than existing compounds on hepatic stellate cells (HSC-T6). Further exploration of PHOP analogs may reveal promising anti-fibrotic agents .
- Application : PHOP or its analogs could potentially modulate SIRT1 activity, impacting glucose and insulin regulation. Further studies are needed to explore this potential application .
- Application : By inhibiting FAAH, PHOP may enhance endocannabinoid signaling, potentially influencing neuroinflammatory responses and neuronal survival .
- Application : PHOP’s FAAH inhibition could impact tumor growth, angiogenesis, and immune responses. However, further research is necessary to validate its efficacy in cancer models .
FAAH Inhibition
Anti-Fibrosis Activity
Metabolic Regulation via SIRT1
Neuroprotection and Neuroinflammation
Cancer Research
Drug Development and Lead Optimization
Mechanism of Action
Target of Action
The primary target of PHOP is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase responsible for the transformation of anandamide to arachidonic acid . It plays a crucial role in the degradation of endogenous oleamide and anandamide .
Mode of Action
PHOP acts as an inhibitor of FAAH . By binding to FAAH, it prevents the enzyme from catalyzing the hydrolysis of fatty acid amides . This results in an increase in the levels of anandamide and oleamide, which are endogenous signaling molecules involved in various physiological functions .
Biochemical Pathways
The inhibition of FAAH by PHOP affects the endocannabinoid system . This system is involved in a variety of physiological processes including pain sensation, mood, and memory . By preventing the degradation of anandamide and oleamide, PHOP can potentially modulate these processes .
Result of Action
The inhibition of FAAH by PHOP leads to an increase in the levels of anandamide and oleamide . These molecules are involved in various physiological functions, including pain sensation, mood, and memory . Therefore, the action of PHOP could potentially modulate these processes .
Action Environment
The action, efficacy, and stability of PHOP can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature . For instance, the storage temperature for PHOP is recommended to be −20°C . .
Future Directions
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in the researches and advancement of chemistry and oxazole derivatives’ biological action will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-15(18-20-17-16(22-18)12-7-13-19-17)11-6-2-5-10-14-8-3-1-4-9-14/h1,3-4,7-9,12-13H,2,5-6,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZHQLPAKFVGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC(=O)C2=NC3=C(O2)C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435440 | |
Record name | PHOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxazolo[4,5-b]pyridin-2-yl-6-phenyl-hexan-1-one | |
CAS RN |
288862-83-9 | |
Record name | PHOP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 288862-83-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.